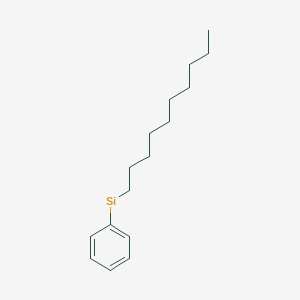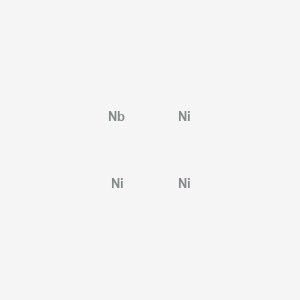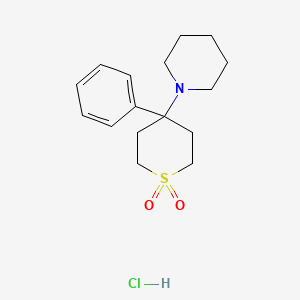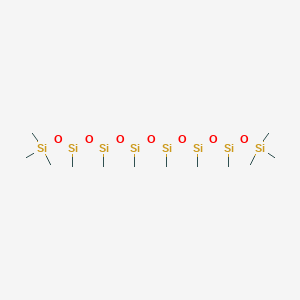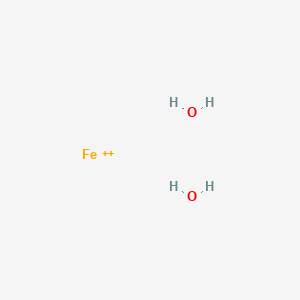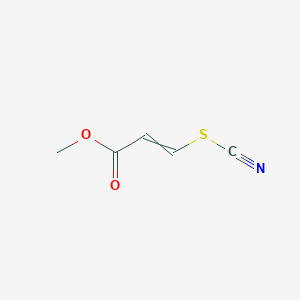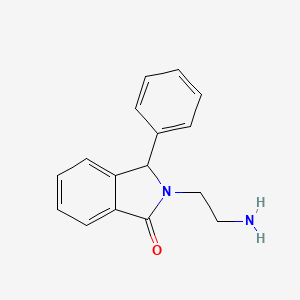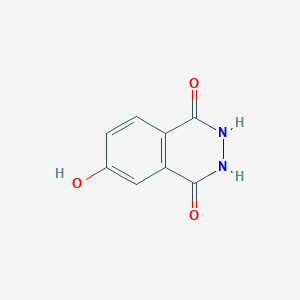
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol It is known for its unique structure, which includes a phthalazine ring system with hydroxyl and carbonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the removal of ethanol to yield the desired product . Another method involves the use of phthalhydrazide as a starting material, which undergoes a similar reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
科学的研究の応用
作用機序
The mechanism of action of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter receptors and ion channels in the brain . The compound’s structure allows it to form hydrogen bonds and interact with various biological molecules, leading to its observed effects.
類似化合物との比較
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione can be compared with other similar compounds, such as:
Phthalhydrazide: A closely related compound with similar chemical properties.
2,3-Dihydro-1,4-phthalazinedione:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
14161-18-3 |
|---|---|
分子式 |
C8H6N2O3 |
分子量 |
178.14 g/mol |
IUPAC名 |
6-hydroxy-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)8(13)10-9-7(5)12/h1-3,11H,(H,9,12)(H,10,13) |
InChIキー |
GKCPJSNHYOZQEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


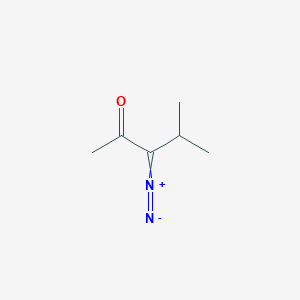
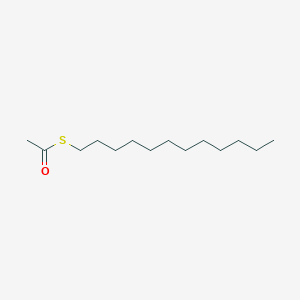

![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
